[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with a complex structure. It contains a benzothiazin ring, which is a type of heterocyclic compound . The compound also includes a chlorophenyl group and an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzothiazin ring attached to a chlorophenyl group and an ethoxyphenyl group . The compound’s molecular formula is C21H14ClNO3S .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.859 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Applications De Recherche Scientifique
Antidiabetic Agents:
The compound’s structural resemblance to known SGLT2 inhibitors (such as dapagliflozin, ertugliflozin, and LX4211) piques interest . These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys. Investigating novel C-glycosides and modifying the diarylmethane aglycone could lead to improved antidiabetic drugs.
Chemical Synthesis:
Researchers have used this compound as a building block for the incorporation of the diarylethane aglycone during synthesis . Its availability and scalability make it an attractive choice for chemical transformations.
Enantiomer Resolution:
The compound exists as a racemate, comprising equal quantities of two enantiomers (R and S) . Enantiomerically pure compounds are essential for pharmaceutical purposes. Researchers have developed resolution-based strategies to separate these enantiomers efficiently and inexpensively.
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, this compound could potentially be explored for similar applications.
Mécanisme D'action
Target of Action
It is an intermediate used in the synthesis of dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. As an intermediate in the synthesis of dapagliflozin , it may share similar interactions with its targets. Dapagliflozin works by inhibiting SGLT2 in the proximal tubule of the nephron, reducing reabsorption of glucose and leading to glycosuria .
Biochemical Pathways
Given its role in the synthesis of dapagliflozin , it may influence pathways related to glucose metabolism and renal glucose reabsorption.
Pharmacokinetics
As an intermediate in the synthesis of dapagliflozin , its pharmacokinetic properties may be similar. Dapagliflozin is well absorbed after oral administration, widely distributed in the body, metabolized primarily by UGT1A9 and UGT2B7, and excreted in the urine and feces .
Result of Action
As an intermediate in the synthesis of dapagliflozin , it may contribute to the overall therapeutic effects of Dapagliflozin, which include lowering blood glucose levels in patients with type 2 diabetes .
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETRRTIIVDBXNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.